![molecular formula C11H11ClN4OS B249403 N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B249403.png)
N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as CMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPTA belongs to the family of triazole-based compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide induces apoptosis by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins. Inflammation is a complex process that involves the production of various cytokines and chemokines. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the production of these inflammatory mediators by inhibiting the NF-κB signaling pathway. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide also inhibits the growth of microorganisms by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects on the body. In cancer cells, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide induces cell death by activating the caspase-dependent pathway and inhibiting cell proliferation. Inflammation is a complex process that involves the production of various cytokines and chemokines. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the production of these inflammatory mediators by inhibiting the NF-κB signaling pathway. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide also inhibits the growth of microorganisms by disrupting their cellular membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has also shown promising results in various studies, indicating its potential therapeutic applications. However, there are also some limitations to using N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has not been extensively studied in clinical trials, which limits its applicability in human medicine.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and clinical trials to evaluate its safety and efficacy in humans. Additionally, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide could be further studied for its potential applications in other areas, such as neurodegenerative diseases, metabolic disorders, and cardiovascular diseases. Overall, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 3-chloro-4-methylphenyl isocyanate and 1H-1,2,3-triazole-5-thiol in the presence of an appropriate solvent. The resulting product is then treated with acetic anhydride to obtain the final product, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is relatively simple and can be performed in a laboratory setting using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and microbial infections. In cancer research, N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a major contributor to various diseases, and N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has also been studied for its antimicrobial properties, and it has shown significant activity against various bacterial and fungal strains.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
---|---|
Molekularformel |
C11H11ClN4OS |
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-2-3-8(4-9(7)12)14-10(17)6-18-11-5-13-16-15-11/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
InChI-Schlüssel |
WDLQTPVTSINSID-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNN=C2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.